molecular formula C22H16ClFN2O2 B11477154 2-(3-Chlorophenyl)-5-[5-(4-fluorobenzyl)-2-methoxyphenyl]-1,3,4-oxadiazole

2-(3-Chlorophenyl)-5-[5-(4-fluorobenzyl)-2-methoxyphenyl]-1,3,4-oxadiazole

Cat. No.: B11477154
M. Wt: 394.8 g/mol
InChI Key: RWBKYUPKRKCHQQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring substituted with chlorophenyl and fluorophenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-chlorobenzohydrazide with 5-[(4-fluorophenyl)methyl]-2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(3-Chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole
  • 2-(3-Chlorophenyl)-5-{5-[(4-chlorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole
  • 2-(3-Chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-hydroxyphenyl}-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(3-chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C22H16ClFN2O2

Molecular Weight

394.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-[5-[(4-fluorophenyl)methyl]-2-methoxyphenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C22H16ClFN2O2/c1-27-20-10-7-15(11-14-5-8-18(24)9-6-14)12-19(20)22-26-25-21(28-22)16-3-2-4-17(23)13-16/h2-10,12-13H,11H2,1H3

InChI Key

RWBKYUPKRKCHQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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